Triamcinolone acetonide 21-aldehyde hydrate
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Overview
Description
21-Hydroxy triamcinolone acetonide is a synthetic glucocorticoid, a derivative of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various skin conditions, allergic reactions, and other inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxy triamcinolone acetonide involves multiple steps, starting from triamcinoloneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of 21-Hydroxy triamcinolone acetonide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for the validation and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: 21-Hydroxy triamcinolone acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 21-Hydroxy triamcinolone acetonide. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
21-Hydroxy triamcinolone acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods
Biology: Studied for its effects on cellular processes and gene expression
Medicine: Widely used in the treatment of inflammatory and autoimmune diseases. .
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
21-Hydroxy triamcinolone acetonide exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction alters gene expression, resulting in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .
Comparison with Similar Compounds
Triamcinolone Acetonide: The parent compound, known for its anti-inflammatory properties
6β-Hydroxy Triamcinolone Acetonide: A major metabolite with similar pharmacological properties
Uniqueness: 21-Hydroxy triamcinolone acetonide is unique due to the presence of the 21-hydroxy group, which enhances its anti-inflammatory and immunosuppressive effects. This modification also improves its pharmacokinetic properties, making it more effective in clinical applications .
Properties
Molecular Formula |
C24H31FO7 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3 |
InChI Key |
ASTBRKVQRYGLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C |
Origin of Product |
United States |
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